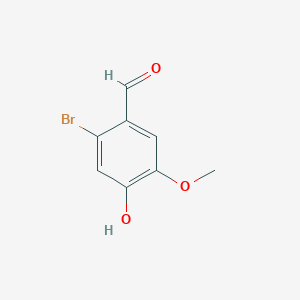

2-Bromo-4-hydroxy-5-methoxybenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

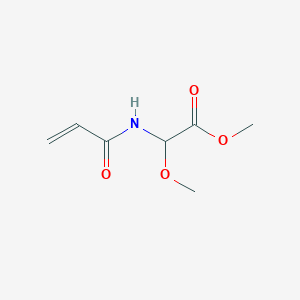

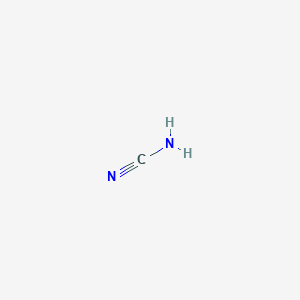

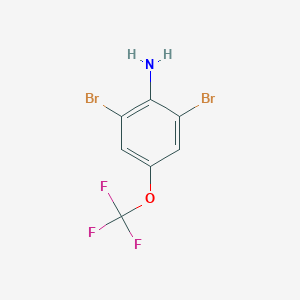

The synthesis of related bromo-hydroxy methoxy benzaldehydes typically involves bromination and hydrolysis processes. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, was achieved through a sequence of bromination, hydrolysis, cyanidation, methoxylation, and esterification, starting from 4-bromo-2-fluorotoluene, with an overall yield of about 47% and a purity of 99.8% (by GC) (Chen Bing-he, 2008). This method highlights the potential pathways that could be adapted for the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde, focusing on the strategic introduction of bromo, hydroxy, and methoxy groups into the benzaldehyde framework.

Molecular Structure Analysis

Molecular structure analysis of similar bromo-substituted hydroxy benzaldehydes reveals significant insights into their geometry and conformation. A study on a new polymorph of 2-bromo-5-hydroxybenzaldehyde demonstrated that hydrogen bonds play a crucial role in defining the molecular structure, where the Br atom deviates significantly from the plane of the benzene ring, indicating potential similarities in the structure of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (M. Silva et al., 2004).

Chemical Reactions and Properties

Bromo-substituted hydroxy benzaldehydes undergo various chemical reactions, showcasing their reactivity and functional group transformations. For instance, reactions involving 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, catalyzed by a rhodium-based system, produce 2-alkenoylphenols, indicating the versatility of these compounds in organic synthesis (Ken Kokubo et al., 1999). Such reactivity patterns are expected to be observed in 2-Bromo-4-hydroxy-5-methoxybenzaldehyde, providing a foundation for its involvement in diverse chemical transformations.

Physical Properties Analysis

The physical properties of brominated hydroxy benzaldehydes, such as melting points, boiling points, and solubility, are influenced by the presence of bromo, hydroxy, and methoxy groups. Spectroscopic studies, including FT-IR and FT-Raman, offer detailed insights into the vibrational modes and structural conformations of similar compounds, like 5-bromo-2-methoxybenzaldehyde, which can be correlated to predict the physical characteristics of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (V. Balachandran et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde can be deduced from studies on related compounds. These properties include reactivity towards nucleophilic substitutions, potential for forming Schiff bases, and involvement in condensation reactions. For instance, the formation of Schiff bases from hydroxybenzaldehydes and their antiaflatoxigenic and antimicrobial activities highlight the chemical utility of such structures (Nanishankar V. Harohally et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzothiophenes and Benzisothiazoles : A study by Rahman and Scrowston (1983) illustrates a method for synthesizing benzo[b]thiophene and 1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde, an intermediate crucial in synthesizing cyclohexanediones (Rahman & Scrowston, 1983).

Polymorph of 2-Bromo-5-hydroxybenzaldehyde : A 2004 study by Silva et al. identified a new polymorph of 2-bromo-5-hydroxybenzaldehyde, highlighting unique structural features (Silva et al., 2004).

Synthesis of Methyl 4-Bromo-2-methoxybenzoate : In 2008, Chen Bing-he demonstrated the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene (Chen Bing-he, 2008).

Bromination of 3-Hydroxybenzaldehyde : Otterlo et al. (2004) explored the bromination of 3-hydroxybenzaldehyde, leading to the production of 2-bromo-3-hydroxybenzaldehyde (Otterlo et al., 2004).

Hydrolysis of 2-Bromo-4-dibromomethylphenol : A study by Mare and Newman (1984) presented the hydrolysis of 2-bromo-4-dibromomethylphenol, resulting in 3-bromo-4-hydroxybenzaldehyde (Mare & Newman, 1984).

Synthesis of Benzo[c]phenanthrene and Benzo[g]chrysene : Kumar (1997) demonstrated the synthesis of these compounds, key intermediates for carcinogenic metabolites (Kumar, 1997).

Preparation of Alkoxy Methoxybenzaldehydes : Katritzky et al. (2000) explored the preparation of 2-alkoxy-5-methoxybenzaldehydes, contributing to novel compound synthesis (Katritzky et al., 2000).

Synthesis and Antioxidant Activity of Chalcone Derivatives : A 2022 study by Rijal et al. synthesized chalcone derivatives from halogenated vanillin, showing significant antioxidant activity (Rijal et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

2-bromo-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNRNBGSHCWQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209441 | |

| Record name | Vanillin, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-hydroxy-5-methoxybenzaldehyde | |

CAS RN |

60632-40-8 | |

| Record name | Vanillin, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060632408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillin, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

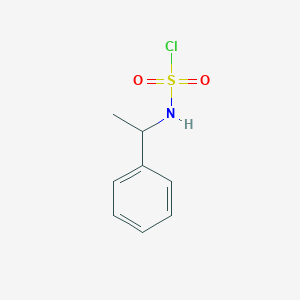

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

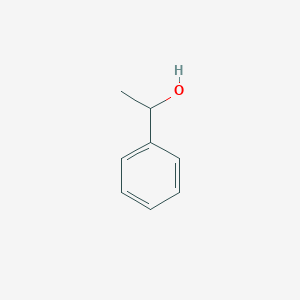

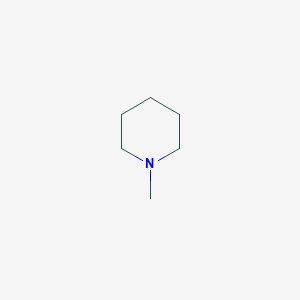

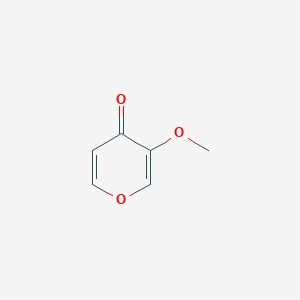

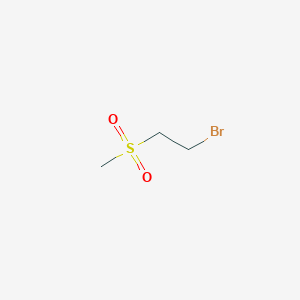

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.